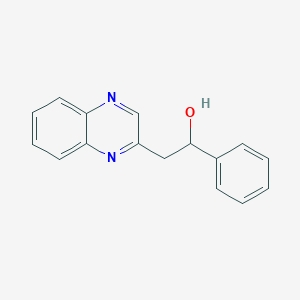

1-Phenyl-2-(quinoxalin-2-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-quinoxalin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)10-13-11-17-14-8-4-5-9-15(14)18-13/h1-9,11,16,19H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCQIKGMGWYJAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375474 | |

| Record name | 1-phenyl-2-quinoxalin-2-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-27-8 | |

| Record name | 1-phenyl-2-quinoxalin-2-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of a specific quinoxaline derivative, 1-Phenyl-2-(quinoxalin-2-yl)ethanol. This document outlines a plausible and scientifically sound synthetic route, details the underlying chemical principles, and provides a thorough protocol for the characterization of the target molecule. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel quinoxaline-based therapeutic agents.

Introduction

The quinoxaline scaffold, consisting of a fused benzene and pyrazine ring, is a privileged structure in drug discovery.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for the development of new drugs.[4] The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of its biological and physicochemical properties. The title compound, this compound, incorporates both a quinoxaline moiety and a phenyl ethanol group, suggesting potential for interesting biological activities.

This guide will detail a proposed synthetic pathway for this compound, focusing on the Grignard reaction, a powerful and versatile tool for carbon-carbon bond formation.[5] Furthermore, a comprehensive characterization workflow will be presented, employing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure the structural integrity and purity of the synthesized compound.

Synthesis of this compound

A logical and efficient approach to the synthesis of this compound involves a two-step process: the preparation of a suitable quinoxaline precursor followed by a Grignard reaction.

Part 1: Synthesis of the Precursor - Quinoxaline-2-carbaldehyde

The key precursor for our proposed synthesis is quinoxaline-2-carbaldehyde. This intermediate can be synthesized from readily available starting materials. One established method involves the oxidative cleavage of a larger substituent at the 2-position of the quinoxaline ring. For instance, 2-(D-arabino-tetritol-1-yl) quinoxaline, which can be prepared from the condensation of D-glucose and o-phenylenediamine, can be oxidized with an agent like sodium periodate to yield quinoxaline-2-carboxaldehyde.[5]

Part 2: Grignard Reaction for the Synthesis of this compound

The core of the synthetic strategy is the nucleophilic addition of a phenyl group to the aldehyde functionality of quinoxaline-2-carbaldehyde. This is effectively achieved using a Grignard reagent, specifically phenylmagnesium bromide.[3][5]

Reaction Mechanism:

The Grignard reagent, phenylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom of the phenyl group carries a partial negative charge and readily attacks the electrophilic carbonyl carbon of quinoxaline-2-carbaldehyde. This nucleophilic attack results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.

Caption: Proposed Grignard reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Quinoxaline-2-carbaldehyde

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine crystal (optional, as an initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for workup)

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether or THF.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[5][6]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Quinoxaline-2-carbaldehyde:

-

Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve quinoxaline-2-carbaldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the quinoxaline-2-carbaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[7]

-

If a precipitate forms, add dilute hydrochloric acid until the solid dissolves.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.[8][9]

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the quinoxaline ring, the phenyl ring, the methine proton of the ethanol bridge, the methylene protons, and the hydroxyl proton. The chemical shifts and coupling patterns of these signals provide valuable information about the connectivity of the atoms. For example, the protons on the quinoxaline ring typically appear in the aromatic region (δ 7.5-8.5 ppm).[7] The protons of the phenyl group will also resonate in the aromatic region. The methine proton adjacent to the hydroxyl group is expected to appear as a multiplet, and the methylene protons will likely be diastereotopic and appear as a complex multiplet.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoxaline and phenyl rings will be in the aromatic region (typically δ 120-155 ppm). The carbon bearing the hydroxyl group is expected to resonate in the range of δ 60-80 ppm.[1]

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Quinoxaline-H | 7.5 - 8.5 (m) | 128 - 155 |

| Phenyl-H | 7.2 - 7.4 (m) | 125 - 145 |

| -CH(OH)- | Multiplet | 65 - 75 |

| -CH₂- | Multiplet | 40 - 50 |

| -OH | Broad singlet | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₆H₁₄N₂O), the expected molecular weight is approximately 250.3 g/mol .[10] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 250. Key fragmentation patterns could include the loss of a water molecule from the molecular ion, and cleavage of the C-C bond between the two chiral centers, leading to characteristic fragment ions.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature. Determining the melting point of the purified product and comparing it to literature values (if available) is a crucial step in assessing its purity.

Conclusion

This technical guide has outlined a robust and plausible synthetic strategy for the preparation of this compound via a Grignard reaction, a cornerstone of organic synthesis. The detailed experimental protocol and comprehensive characterization workflow provide a solid foundation for researchers to synthesize and validate this promising quinoxaline derivative. The insights into the underlying chemical principles and the application of modern analytical techniques are intended to empower scientists in the field of drug discovery to explore the therapeutic potential of novel quinoxaline-based compounds.

References

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved from [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). Retrieved from [Link]

-

7: The Grignard Reaction (Experiment). (2024, March 16). Retrieved from [Link]

-

Synthesis and biological activity of quinoxaline derivatives. (2024, August 10). Retrieved from [Link]

- CN103694182A - Preparation method of quinoxaline compound. (n.d.).

-

A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013, May 3). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). Retrieved from [Link]

-

(IUCr) Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]. (n.d.). Retrieved from [Link]

-

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025, April 3). Retrieved from [Link]

-

A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. (n.d.). Retrieved from [Link]

-

The Grignard Reaction. (n.d.). Retrieved from [Link]

-

REGIOSELECTIVE SYNTHESIS OF QUINOXALIN-2-ONE DERIVATIVES REGULATED BY ACID AND BASE. (n.d.). Retrieved from [Link]

-

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

-

An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). Retrieved from [Link]

-

SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021, November 15). Retrieved from [Link]

-

Formation of quinoxalinol/ quinoxaline derivatives. (n.d.). Retrieved from [Link]

-

Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. (n.d.). Retrieved from [Link]

-

Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (n.d.). Retrieved from [Link]

-

[Studies on quinoxaline N-oxides. IV. On reaction of 2-phenylquinoxaline 4-oxide with grignard compounds]. (1966, July). Retrieved from [Link]

-

Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. (2025, September 1). Retrieved from [Link]

-

Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (n.d.). Retrieved from [Link]

-

2-Methylquinoxaline. (n.d.). Retrieved from [Link]

-

Reaction of pyridine N‐oxides with Grignard reagents.. (n.d.). Retrieved from [Link]

- Purification of phenyl ethyl alcohol. (n.d.).

- Purification of phenyl ethyl alcohol. (n.d.).

-

Purification and characterization of vanillyl-alcohol oxidase from Penicillium simplicissimum. A novel aromatic alcohol oxidase containing covalently bound FAD. (2025, August 8). Retrieved from [Link]

-

Identification of Phenylethyl Alcohol and Other Volatile Flavor Compounds from Yeasts, Pichia farinosa SKM-1, Pichia. (n.d.). Retrieved from [Link]

- Method of preparing phenyl ethyl alcohol. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. US1698932A - Purification of phenyl ethyl alcohol - Google Patents [patents.google.com]

- 10. diva-portal.org [diva-portal.org]

A Technical Guide to the Spectroscopic Characterization of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Abstract

Introduction

1-Phenyl-2-(quinoxalin-2-yl)ethanol is a molecule that incorporates a quinoxaline heterocycle, a phenyl group, and a secondary alcohol functionality. The quinoxaline moiety is a known pharmacophore present in various compounds with diverse biological activities, including anticancer and antimicrobial properties. The presence of a chiral center at the hydroxyl-bearing carbon further adds to its potential complexity and biological significance. Accurate and unambiguous structural elucidation is paramount in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a molecule's atomic and electronic structure.

This guide will delve into the predicted spectroscopic data for this compound, providing a detailed analysis of its expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra. The rationale behind the predicted chemical shifts, coupling constants, fragmentation patterns, and vibrational modes will be thoroughly explained, offering a valuable reference for researchers working with this or analogous compounds.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data.

Figure 1: Molecular Structure of this compound.

Key Structural Features:

-

Quinoxaline Ring: A bicyclic aromatic system containing two nitrogen atoms. The protons on this ring will appear in the aromatic region of the ¹H NMR spectrum and will exhibit characteristic coupling patterns.

-

Phenyl Ring: A monosubstituted benzene ring. Its protons will also resonate in the aromatic region.

-

Ethanol Bridge: A two-carbon chain connecting the quinoxaline and phenyl rings, containing a hydroxyl group. This bridge includes a chiral center.

-

Chiral Center: The carbon atom bonded to the hydroxyl group (C-1 of the ethanol moiety) is a stereocenter.

-

Hydroxyl Group: The -OH group will have a characteristic broad signal in the ¹H NMR spectrum and a strong, broad absorption in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each non-equivalent proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.8 - 9.0 | s | 1H | H-3 (quinoxaline) | The proton at the 3-position is adjacent to a nitrogen atom and is expected to be significantly deshielded. |

| ~8.0 - 8.2 | m | 2H | H-5, H-8 (quinoxaline) | These protons are in the peri-position to the nitrogen atoms and are deshielded. |

| ~7.6 - 7.8 | m | 2H | H-6, H-7 (quinoxaline) | These protons are part of the benzene ring of the quinoxaline system. |

| ~7.2 - 7.4 | m | 5H | Phenyl-H | Protons of the monosubstituted phenyl ring. |

| ~5.2 - 5.4 | dd | 1H | CH-OH | The methine proton is deshielded by the adjacent oxygen and the quinoxaline ring. It will be split by the two diastereotopic protons of the CH₂ group. |

| ~3.3 - 3.5 | m | 2H | CH₂ | These are diastereotopic protons due to the adjacent chiral center and will appear as a complex multiplet, each splitting the other and the methine proton. |

| ~2.5 - 4.0 | br s | 1H | OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. It will likely appear as a broad singlet. |

Figure 2: Workflow for ¹H NMR Data Acquisition and Analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~150 - 155 | Quinoxaline C-2, C-8a | Carbons bonded to nitrogen are significantly deshielded. |

| ~140 - 145 | Quinoxaline C-3, Phenyl C-1' | Quaternary carbons in aromatic systems. |

| ~125 - 135 | Quinoxaline & Phenyl CH | Aromatic carbons. |

| ~70 - 75 | CH-OH | The carbon bearing the hydroxyl group is deshielded by the oxygen atom. |

| ~45 - 50 | CH₂ | The methylene carbon adjacent to the quinoxaline ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Direct infusion of a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule and will likely produce a prominent protonated molecule [M+H]⁺.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.

Predicted Mass Spectrum:

-

Molecular Formula: C₁₆H₁₄N₂O

-

Molecular Weight: 250.30 g/mol

-

Predicted [M+H]⁺: m/z 251.12

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of [M+H]⁺

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 233 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated parent ion is a common fragmentation pathway for alcohols. |

| 145 | [Quinoxaline-CH₂]⁺ | Cleavage of the C-C bond between the two carbons of the ethanol bridge. |

| 129 | [Quinoxaline]⁺ | Fragmentation of the side chain. |

| 105 | [Phenyl-CH₂]⁺ | Benzyl cation, a stable fragment. |

Figure 3: Predicted Fragmentation Pathway of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (if it is a solid), or in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 3200-3600 | Strong, Broad | O-H stretch (alcohol) | The broadness is due to hydrogen bonding. |

| 3000-3100 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds in aromatic rings. |

| 2850-3000 | Medium | C-H stretch (aliphatic) | Characteristic of C-H bonds in the ethanol bridge. |

| 1500-1600 | Medium-Strong | C=C and C=N stretch (aromatic) | Vibrations of the quinoxaline and phenyl rings. |

| 1050-1200 | Strong | C-O stretch (alcohol) | Characteristic of the C-O single bond in a secondary alcohol. |

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound. By applying fundamental principles of NMR, MS, and IR spectroscopy, we have outlined the expected spectral features and provided a rationale for their appearance. The protocols and predicted data tables herein serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds. While predicted data provides a strong foundation, it is imperative that any synthesized sample be characterized by acquiring and interpreting its own experimental spectra to confirm its identity and purity unequivocally. This guide provides the framework for such an analysis, empowering scientists to approach the structural elucidation of novel compounds with confidence and scientific rigor.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

1H NMR and 13C NMR analysis of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Introduction: The Imperative for Precise Structural Elucidation

This compound (CAS: 849021-27-8, Molecular Formula: C₁₆H₁₄N₂O) is a molecule of significant interest, belonging to the quinoxaline family of heterocyclic compounds.[1][2] Quinoxaline derivatives are renowned for their diverse and potent pharmacological activities, forming the core scaffold of numerous therapeutic agents.[3] The precise structural characterization of this molecule is not merely an academic exercise; it is the foundational step in understanding its structure-activity relationship (SAR), optimizing its biological efficacy, and ensuring its purity and stability in drug development pipelines.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the structural elucidation of organic molecules.[4] This guide provides a comprehensive, field-proven analysis of the ¹H and ¹³C NMR spectra of this compound, moving beyond mere data reporting to explain the causal relationships between molecular structure and spectral output.

Molecular Architecture and Atom Numbering

A clear understanding of the molecule's topology is essential for assigning NMR signals. The structure below is numbered to facilitate a clear and unambiguous discussion of the corresponding spectral data.

Caption: Structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum reveals the electronic environment of every proton in the molecule. The chemical shift (δ) indicates the degree of shielding, while the multiplicity and coupling constants (J) reveal the number and geometric relationship of neighboring protons.

Expert Analysis and Signal Assignment

The predicted ¹H NMR spectrum in a solvent such as CDCl₃ is a composite of three distinct regions: the downfield quinoxaline aromatic protons, the mid-field phenyl protons, and the upfield aliphatic side-chain protons.

-

Quinoxaline Protons (δ 7.7 - 9.3 ppm): The protons on the quinoxaline ring are significantly deshielded due to the electron-withdrawing effect of the two nitrogen atoms and the aromatic ring current.[5]

-

H3: This proton is uniquely positioned between two nitrogen atoms, causing extreme deshielding. It is expected to appear as a sharp singlet furthest downfield, likely around δ 9.2-9.3 ppm.

-

H5, H8, H6, H7: These four protons on the benzo- portion of the ring system will appear as a set of complex multiplets between δ 7.7 and 8.2 ppm. Typically, H5 and H8 are further downfield than H6 and H7 due to their proximity to the heterocyclic ring.[6]

-

-

Phenyl Protons (δ 7.2 - 7.4 ppm): The five protons of the monosubstituted phenyl ring (H2' to H6') are expected to resonate as a complex, overlapping multiplet in the typical aromatic region.[7] Their chemical equivalence is a result of the free rotation around the Cβ-C1' bond.

-

Ethanol Side-Chain Protons (δ 3.4 - 5.5 ppm): This region provides the most detailed information about the molecule's connectivity and stereochemistry.

-

OH: The hydroxyl proton signal is often a broad singlet with a variable chemical shift (typically δ 2.0-4.0 ppm, but can be wider) due to its concentration-dependent hydrogen bonding and exchange with trace water in the solvent. Its identity can be unequivocally confirmed by a D₂O exchange experiment, which results in the disappearance of the signal.

-

Hβ (Methine): This proton is attached to the chiral center (Cβ), which is bonded to an electron-withdrawing hydroxyl group. This deshielding effect shifts its resonance downfield to approximately δ 5.2-5.4 ppm.[7] It will be coupled to the two Hα protons, appearing as a doublet of doublets (dd).

-

Hα (Methylene): The presence of the adjacent chiral center (Cβ) renders the two Hα protons diastereotopic. This means they are chemically non-equivalent and will have distinct chemical shifts. They will couple with each other (geminal coupling, ²J) and with the Hβ proton (vicinal coupling, ³J). The result is a complex multiplet, often appearing as two separate doublet of doublets, in the δ 3.4-3.7 ppm region. The proximity to the quinoxaline ring system causes this significant downfield shift from a typical aliphatic CH₂ group.

-

Summary Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| H3 | 9.2 - 9.3 | Singlet (s) | - | Deshielded by two adjacent N atoms in an aromatic ring. |

| H5, H8 | 8.0 - 8.2 | Multiplet (m) | - | Aromatic protons on benzo-ring, deshielded by proximity to heterocycle.[6] |

| H6, H7 | 7.7 - 7.9 | Multiplet (m) | - | Aromatic protons on benzo-ring.[6] |

| H2' - H6' (Phenyl) | 7.2 - 7.4 | Multiplet (m) | - | Standard chemical shift range for a monosubstituted benzene ring.[7] |

| Hβ (CH-OH) | 5.2 - 5.4 | Doublet of Doublets (dd) | ³J(Hβ-Hα) ≈ 3-8 | Chiral center proton, deshielded by adjacent -OH group. |

| Hα (CH₂) | 3.4 - 3.7 | Multiplet (m) | ²J(Hα-Hα') ≈ 12-15; ³J(Hα-Hβ) ≈ 3-8 | Diastereotopic protons adjacent to a chiral center and the quinoxaline ring. |

| OH | Variable | Broad Singlet (br s) | - | Labile proton, position and shape dependent on H-bonding and concentration. |

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of its neighbors.

Expert Analysis and Signal Assignment

-

Quinoxaline Carbons (δ 128 - 155 ppm):

-

C2: This carbon is directly bonded to the side chain and is situated between two nitrogen atoms. It is expected to be one of the most downfield signals, likely around δ 153-155 ppm.

-

C3: This carbon, adjacent to N4, will also be significantly downfield, predicted in the δ 143-145 ppm range.[8]

-

C4a, C8a (Bridgehead): The quaternary bridgehead carbons will resonate around δ 141-142 ppm.[8]

-

C5, C6, C7, C8: The carbons of the benzo-ring will appear in the δ 128-131 ppm region, consistent with typical aromatic carbons.[6]

-

-

Phenyl Carbons (δ 126 - 144 ppm):

-

C1' (ipso-Carbon): The quaternary carbon to which the ethanol side-chain is attached will be found around δ 143-144 ppm.[7]

-

C2' - C6': The remaining five phenyl carbons will appear in the δ 126-129 ppm range.

-

-

Ethanol Side-Chain Carbons (δ 45 - 75 ppm):

-

Cβ (CH-OH): This carbon, bearing the hydroxyl group, is significantly deshielded and will appear around δ 73-75 ppm.[7]

-

Cα (CH₂): The methylene carbon, adjacent to the quinoxaline ring, is expected around δ 45-47 ppm.

-

Summary Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | 153 - 155 | Heteroaromatic carbon between two N atoms, attached to side chain. |

| C3 | 143 - 145 | Heteroaromatic carbon adjacent to N atom.[8] |

| C4a, C8a | 141 - 142 | Quaternary bridgehead carbons of the quinoxaline system.[8] |

| C1' (ipso-Phenyl) | 143 - 144 | Quaternary phenyl carbon attached to the side chain.[7] |

| C5, C6, C7, C8 | 128 - 131 | Aromatic carbons of the benzo-ring.[6] |

| C2' - C6' (Phenyl) | 126 - 129 | Aromatic carbons of the phenyl ring.[7] |

| Cβ (CH-OH) | 73 - 75 | Aliphatic carbon bonded to an electronegative oxygen atom.[7] |

| Cα (CH₂) | 45 - 47 | Aliphatic carbon deshielded by the adjacent quinoxaline ring system. |

Part 3: Experimental Protocol & Workflow

Obtaining high-quality, reproducible NMR data is contingent upon a meticulous experimental protocol. This self-validating system ensures data integrity.

Detailed Step-by-Step Methodology

-

Sample Preparation: a. Accurately weigh 10-15 mg of high-purity this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is of high isotopic purity (>99.8%). c. Add a minimal amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C). d. Cap the tube and gently agitate to ensure complete dissolution and a homogenous solution.

-

Spectrometer Calibration: a. Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended for optimal signal dispersion). b. Lock the spectrometer on the deuterium signal of the solvent. c. Perform automated or manual shimming of the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical lock signal. d. Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal receptivity.

-

Data Acquisition: a. ¹H NMR: Acquire a standard 1D proton spectrum using a 30° or 45° pulse angle, a spectral width of ~12-15 ppm, a relaxation delay of 2 seconds, and acquire at least 16 scans. b. ¹³C NMR: Acquire a 1D carbon spectrum with broadband proton decoupling. Use a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. c. (Recommended) 2D NMR: For unequivocal assignments, acquire a suite of 2D spectra, including ¹H-¹H COSY (to confirm proton-proton couplings), ¹H-¹³C HSQC (to correlate protons with their directly attached carbons), and ¹H-¹³C HMBC (to identify long-range, 2-3 bond correlations between protons and carbons).[9]

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Carefully phase correct the spectra to obtain pure absorption lineshapes. c. Apply a baseline correction algorithm. d. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. e. Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

Diagram: NMR Analysis Workflow

Caption: Standardized workflow for NMR-based structural analysis.

Conclusion

This guide provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the underlying principles that govern chemical shifts and coupling patterns, researchers can move from simple spectrum observation to confident structural confirmation. The predicted data herein serves as a reliable benchmark for experimental verification. For absolute and unambiguous proof of structure, the application of 2D NMR techniques like HSQC and HMBC is strongly advised, as they provide an intricate map of the molecular connectivity, leaving no doubt as to the final assignment.

References

-

Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2015). PMC, NIH. [Link]

-

McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. [Link]

-

Rishi, H., Sain, A., Kanwar, N., & Bhargava, S. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. [Link]

-

Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (2020). NIH. [Link]

-

Balandina, A., et al. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 816-28. [Link]

-

Supporting information for various chemical syntheses. The Royal Society of Chemistry. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. [Link]

-

General structure of substituted quinoxalines. ResearchGate. [Link]

-

Supporting information for catalytic reactions. The Royal Society of Chemistry. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Chemical shifts. University College London (UCL). [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). PMC, NIH. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenyl-1,2-dihydroquinoxalin-2-one. International Union of Crystallography (IUCr). [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). OpenStax. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

Phenyl quinoxalin-2-yl ether. (2008). PMC, NIH. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. (2024). NIH. [Link]

-

13(C) NMR and X-Ray Crystallographic Determination of the Structures of Some Isomeric Phenylquinoxalines. (1985). Defense Technical Information Center (DTIC). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 849021-27-8|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinoxaline Scaffold in Modern Research

An In-depth Technical Guide to the Physicochemical Characterization of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

This guide provides a comprehensive technical overview of this compound, with a primary focus on its melting point—a critical parameter in compound identification, purity assessment, and formulation development. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven methodologies.

Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are the subject of intense research due to their wide array of therapeutic properties.[1][2] These structures are foundational in the development of agents with anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] this compound is a specific derivative within this class, featuring a phenyl and an ethanol group attached to the quinoxaline core. The precise characterization of its physical properties is the first step in unlocking its potential for further research and development. The melting point, in particular, serves as a crucial initial benchmark for purity and identity.

Physicochemical Profile of this compound

A compound's fundamental properties are essential for any experimental work. The key identifiers and physical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 849021-27-8 | [3] |

| Molecular Formula | C₁₆H₁₄N₂O | [3][4] |

| Molecular Weight | 250.30 g/mol | [3][4] |

| Melting Point | 84-87 °C | [3][5] |

The Critical Role of the Melting Point in Scientific Investigation

The transition temperature from a solid to a liquid, or the melting point, is more than a mere physical constant; it is a gateway to understanding a compound's nature.

-

Indicator of Purity: A pure crystalline solid typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0°C.[6] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[6][7] Observing a melting range of 120-125°C, for instance, would strongly suggest an impure sample.[6]

-

Compound Identification: While not definitive on its own, the melting point is a valuable piece of data in the structural elucidation of a new compound. It can be used to quickly compare a synthesized compound with a known sample.

-

Polymorphism Screening: In drug development, different crystalline forms (polymorphs) of the same active pharmaceutical ingredient (API) can have different melting points, solubilities, and bioavailabilities. Melting point determination is a primary tool in screening for and identifying different polymorphic forms.

Experimental Protocol: Accurate Determination of Melting Point

The following protocol outlines a robust method for determining the melting point of this compound using a modern digital melting point apparatus (e.g., a Mel-Temp).[6] This method is favored for its precision and safety over traditional oil bath techniques like the Thiele tube method.[6]

Principle of Measurement

The methodology involves heating a small, finely powdered sample at a controlled rate and observing the temperatures at which melting begins and is complete. The intermolecular forces holding the crystalline solid together are overcome by thermal energy, resulting in the phase transition.[7]

Experimental Workflow

Caption: Figure 1: A stepwise workflow for the accurate determination of a compound's melting point.

Step-by-Step Methodology

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass.

-

Using a spatula, crush the solid into a fine powder. This ensures uniform heat distribution.[8]

-

Take a capillary tube, sealed at one end, and press the open end into the powder until a small amount enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 1-2 mm.[7][8]

-

-

Initial Rapid Determination (Optional but Recommended):

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate to quickly determine an approximate melting point. This saves time during the precise measurement.

-

Allow the apparatus to cool sufficiently before proceeding.

-

-

Accurate Measurement:

-

Use a fresh, new sample in a clean capillary tube for each precise measurement. Never remelt a sample, as decomposition may have occurred.[6][7]

-

Place the capillary in the apparatus.

-

Heat the block rapidly to about 15-20°C below the approximate melting point found earlier.

-

Reduce the heating rate to 1-2°C per minute.[6] A slow heating rate is critical for allowing the thermometer and sample temperatures to equilibrate, ensuring accuracy.[9]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts completely.[8]

-

The melting point is reported as the range from T₁ to T₂.

-

-

Data Recording and Repetition:

-

Repeat the accurate measurement at least twice with fresh samples to ensure consistency.

-

Record all observed ranges.

-

Interpreting the Results: Purity and Crystalline Form

The observed melting range for this compound should fall within the literature value of 84-87°C.[3][5]

-

Sharp Melting Range (e.g., 85.5-86.0°C): This indicates a high degree of purity.

-

Broad Melting Range (e.g., 82-86°C): This suggests the presence of impurities. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.

Caption: Figure 2: The influence of impurities on the observed melting point range of a crystalline solid.

Context: Synthesis and Holistic Characterization

While the melting point is a vital piece of data, it is part of a larger analytical puzzle. The synthesis of quinoxaline derivatives can be achieved through various routes, often involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] Following synthesis, a full characterization suite is necessary to confirm the structure and purity of this compound. This typically includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Single-Crystal X-ray Diffraction: To unambiguously determine the three-dimensional molecular structure and crystalline packing.[10]

The melting point serves as the initial, rapid, and cost-effective quality control check before employing these more complex techniques.

Conclusion

The melting point of this compound, reported as 84-87°C, is a fundamental physical property essential for its identification and purity assessment. The accurate determination of this value requires a meticulous experimental technique, characterized by careful sample preparation and a controlled, slow heating rate. As a primary indicator of purity, the melting point is an indispensable tool for chemists, researchers, and drug development professionals working with this and other novel chemical entities. Its proper measurement and interpretation form the bedrock of reliable and reproducible scientific research.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

University of Babylon. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Rayes, A. S., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 1-phenyl-1-quinolin-2-ylethanol. Retrieved from [Link]

-

Rayes, A. S., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. National Institutes of Health. Retrieved from [Link]

-

Al-Suhaimi, K. S., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

-

Daouda, B., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. International Union of Crystallography. Retrieved from [Link]

-

Ng, S. W. (2007). Phenyl quinoxalin-2-yl ether. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde. Retrieved from [Link]

-

Al-Wahaibi, L. H., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

Sources

- 1. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 849021-27-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Phenyl-2-(quinoxalin-2-yl)ethanol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Phenyl-2-(quinoxalin-2-yl)ethanol, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document outlines its expected solubility behavior based on fundamental chemical principles and the known properties of related quinoxaline derivatives. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of its solubility, empowering researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

Introduction to this compound and its Significance

This compound is a heterocyclic compound featuring a quinoxaline ring system linked to a phenyl ethanol moiety.[1] The quinoxaline framework is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The presence of both a bulky aromatic system and a polar hydroxyl group in this compound suggests a nuanced solubility profile that is critical to understand for its application in synthesis, purification, formulation, and biological screening.[3] Solubility is a pivotal physicochemical property in drug discovery and development, directly impacting a compound's bioavailability, processability, and ultimate therapeutic efficacy.[4]

Theoretical Framework: Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[5]

Several key factors influence the solubility of this compound:

-

Polarity: The presence of a hydroxyl (-OH) group and two nitrogen atoms in the quinoxaline ring imparts polarity to the molecule. This suggests a higher affinity for polar solvents.[2]

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly enhancing solubility in protic solvents like alcohols.[2]

-

Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and dissolve.[6] The relatively rigid, planar structure of the quinoxaline core combined with the phenyl group contributes to its molecular size.

-

Nature of the Solvent: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent will dictate its interaction with the solute.[7]

The following diagram illustrates the key molecular features of this compound that influence its solubility.

Caption: Key molecular features of this compound and their interactions with different solvent classes.

Predicted Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound in common organic solvents can be predicted. This provides a valuable starting point for solvent selection in experimental work.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High to Moderate | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar functionalities of the solute. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | These solvents are less polar than alcohols but can still engage in hydrogen bonding with the hydroxyl group to some extent. |

| Halogenated | Dichloromethane, Chloroform | Moderate to Low | The polarity of these solvents is lower, but they can still solvate the molecule to some degree through dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the polar solute and nonpolar solvent limits solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise solubility values, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound.[6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps of the shake-flask method for solubility determination.

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Detailed Protocol

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation can be used to accelerate this process.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved solid.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor.

Predictive Approaches to Solubility: QSAR Modeling

In the absence of experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models can provide valuable predictions of solubility for heterocyclic compounds.[8][9] These models use molecular descriptors derived from the compound's structure to correlate with its physicochemical properties. While the development of a specific QSAR model for this compound is beyond the scope of this guide, it is a powerful tool in modern drug discovery for prioritizing compounds and guiding experimental design.

Conclusion

References

-

Solubility of Things. Quinoxaline derivative. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

LabSolutions. This compound. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Tandfonline. Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. [Link]

-

Taylor & Francis Group. Qsar And Molecular Modeling Studies in Heterocyclic Drugs I. [Link]

-

NIH. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. [Link]

-

NIH. Quinoxaline derivatives as attractive electron-transporting materials. [Link]

-

Chemical Synthesis Database. 1-phenyl-1-quinolin-2-ylethanol. [Link]

-

Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

-

Moroccan Journal of Chemistry. 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from. [Link]

-

ResearchGate. Using QSAR model for studying heterocycles activity. [Link]

-

MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

-

Solubility of Organic Compounds. [Link]

-

NIH. Phenyl quinoxalin-2-yl ether. [Link]

-

ResearchGate. Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Qsar And Molecular Modeling Studies in Heterocyclic Drugs I [andersonuniversity.ecampus.com]

A Technical Guide to the Biological Activities of Quinoxaline Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the Office of the Senior Application Scientist

Executive Summary

The quinoxaline scaffold, a fused heterocyclic system comprising a benzene and a pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1] Its inherent physicochemical properties and versatile synthetic accessibility have enabled the development of a vast library of derivatives.[2] These derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic intervention in numerous disease areas.[3][4] This guide provides an in-depth analysis of the significant biological activities of quinoxaline derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into their applications as anticancer, antimicrobial, antiviral, and neuroprotective agents, offering field-proven insights into the causality behind experimental design and data interpretation.[5]

The Quinoxaline Core: A Foundation for Pharmacological Diversity

Chemical Structure and Properties

Quinoxaline, with the molecular formula C₈H₆N₂, is a weakly basic, low-melting solid soluble in water.[3] Its aromatic bicyclic structure provides a rigid framework that can be strategically functionalized at various positions to modulate biological activity. The nitrogen atoms in the pyrazine ring are key sites for hydrogen bonding and coordination, while the benzene ring offers a lipophilic surface and sites for substitution to fine-tune pharmacokinetic and pharmacodynamic properties.[6]

General Synthetic Strategies

The most fundamental and widely adopted method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[7] This reaction is robust and allows for significant diversity in the final product by varying the substituents on both reactants. Modern synthetic advancements have introduced milder, more efficient, and environmentally friendly protocols, including microwave-assisted synthesis and the use of various catalysts.[8][7]

The general workflow for the synthesis and initial evaluation is a critical, self-validating system designed to efficiently identify promising lead compounds.

Caption: General workflow for synthesis and screening of quinoxaline derivatives.

Anticancer Activities: Targeting Dysregulated Pathways

Quinoxaline derivatives have emerged as one of the most promising classes of anticancer agents due to their ability to interfere with multiple hallmarks of cancer.[9][10] Their mechanisms often involve the inhibition of critical enzymes and signaling pathways that drive tumor growth and survival.[11]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of many quinoxaline derivatives is the inhibition of protein kinases, which are often overactive in cancer cells.[12] Quinoxalines can act as selective ATP-competitive inhibitors for a range of kinases, including:

-

Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR.[12]

-

Non-receptor Tyrosine Kinases: Src.[12]

-

Serine/Threonine Kinases: Components of the PI3K/Akt/mTOR pathway.

Dysregulation of the EGFR signaling pathway, for instance, is a hallmark of numerous cancers. Quinoxaline derivatives have been designed to block this pathway, thereby inhibiting cell proliferation and survival.[1]

Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.

Data Summary: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound VIIIc | HCT116 (Colon) | 9.0 | Cell Cycle Arrest (G2/M) | [12] |

| Compound XVa | MCF-7 (Breast) | 5.3 | VEGFR-2 Inhibition | [12] |

| Compound XIIIa | HepG-2 (Liver) | 2.03 | NFκB Inhibition | [13] |

| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the IC₅₀ value of a quinoxaline derivative.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Quinoxaline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplate

-

Multichannel pipette, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be optimized for the specific cell line's doubling time.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Antimicrobial and Antiviral Activities

The quinoxaline scaffold is also prominent in the development of agents against infectious diseases.[14][15] Its derivatives have shown potent activity against a wide range of bacteria, fungi, and viruses.[5][16]

Antibacterial and Antifungal Mechanisms

Quinoxaline derivatives can exert antimicrobial effects through various mechanisms, including the inhibition of essential enzymes, disruption of cell wall synthesis, and interference with nucleic acid synthesis.[14][17] For instance, certain derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.

Antiviral Applications

The antiviral potential of quinoxalines is broad, with activity reported against viruses such as HIV, influenza, and hepatitis C virus (HCV).[18][19][20] Some quinoxaline-based drugs, like Glecaprevir, are approved for clinical use as HCV NS3/4A protease inhibitors.[19][21] This demonstrates the scaffold's success in generating clinically relevant antiviral therapies.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a quinoxaline derivative against a bacterial strain (e.g., S. aureus).

Procedure (Broth Microdilution):

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL), then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of the quinoxaline derivative in a 96-well plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the diluted bacterial suspension to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Neuroprotective Activities

Recent studies have highlighted the potential of quinoxaline derivatives in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[22][23]

Mechanisms and Targets

Their neuroprotective effects are often multi-faceted, involving:

-

Antioxidant Activity: Scavenging reactive oxygen species (ROS) that cause oxidative stress.[22]

-

Anti-inflammatory Effects: Downregulating inflammatory cytokines in the brain.[22]

-

Enzyme Inhibition: Inhibiting enzymes like acetylcholinesterase (AChE) in Alzheimer's models.[22]

-

Receptor Modulation: Acting as antagonists for glutamate receptors like AMPA, which can mediate excitotoxicity.[6]

For example, the derivative 2-methyl-3-phenyl-6-aminoquinoxaline (MPAQ) has shown substantial protection of dopaminergic neurons in models of Parkinson's disease.[23][24] Subsequent research led to even more potent derivatives, demonstrating a clear path for lead optimization.[25][26]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for the rational design of more potent and selective quinoxaline derivatives.[3] SAR studies have revealed key insights:

-

Anticancer Activity: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzene ring can enhance cytotoxicity.[3] The nature and position of substituents at the 2 and 3 positions of the pyrazine ring are critical for kinase inhibitory activity.[3]

-

Antimicrobial Activity: The introduction of thioether or amino groups at the 2 and 3 positions can significantly influence antibacterial and antifungal potency.[17]

-

Neuroprotection: The presence of an amino group at the 6-position appears beneficial for the protection of dopaminergic neurons.[26]

Caption: Key positions on the quinoxaline scaffold for SAR modulation.

Conclusion and Future Perspectives

The quinoxaline scaffold is a remarkably versatile and enduring platform in drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, leading to both clinical drug candidates and approved medicines.[21] The synthetic tractability of the quinoxaline core allows for extensive chemical space exploration, guided by increasingly sophisticated SAR insights.[3] Future research will likely focus on developing highly selective kinase inhibitors, combating antimicrobial resistance, and optimizing brain-penetrant compounds for neurodegenerative diseases. The integration of computational modeling with traditional synthesis and biological evaluation will undoubtedly accelerate the journey of novel quinoxaline derivatives from the laboratory to the clinic.[27]

References

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).

- Biological activity of quinoxaline derivatives. (2015).

- Biological Activity of Quinoxaline Deriv

- Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. (n.d.).

- Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. (2015). PubMed.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.

- Potential activities of quinoxaline derivatives – a review. (2024).

- A Comparative Analysis of Quinoxaline-Based Anticancer Agents. (n.d.). Benchchem.

- New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (2016). PubMed.

- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). PubMed.

- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). PubMed.

- Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.).

- Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.).

- New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (2016).

- Unveiling Neuroprotection: A Comparative Analysis of 6-Aminoquinoxaline Deriv

- A Comparative Guide to the Structure-Activity Relationship of Quinoxaline Deriv

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). PubMed Central.

- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). PubMed.

- Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2024).

- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (n.d.). Taylor & Francis Online.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p

- Synthesis of novel antibacterial and antifungal quinoxaline deriv

- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv

- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2009). MDPI.

- Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (2000).

- Quinoxaline – Knowledge and References. (n.d.). Taylor & Francis.

- Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83). (n.d.).

- Quinoxaline Derivatives as Antiviral Agents: A System

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Potential activities of quinoxaline derivatives – a review [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]

- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 20. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

In Silico Modeling of 1-Phenyl-2-(quinoxalin-2-yl)ethanol: A Technical Guide for Drug Discovery Professionals

Abstract